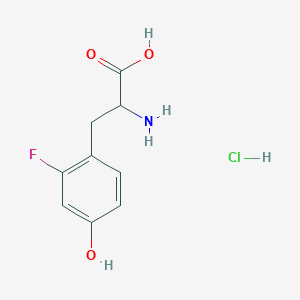
2-Fluoro-dl-tyrosine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-dl-tyrosine hydrochloride is a fluorinated derivative of the amino acid tyrosine. This compound is of significant interest due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The incorporation of a fluorine atom into the tyrosine molecule enhances its chemical stability and biological activity, making it a valuable tool for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-dl-tyrosine hydrochloride typically involves the fluorination of tyrosine. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a hydroxyl group on the tyrosine molecule. This reaction can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes is one such method, which offers high selectivity and efficiency under mild conditions . This approach is particularly advantageous for large-scale production due to its environmentally friendly nature and reduced need for hazardous chemicals.
化学反応の分析
Types of Reactions: 2-Fluoro-dl-tyrosine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Diethylaminosulfur trifluoride (DAST), fluorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the compound.
科学的研究の応用
2-Fluoro-dl-tyrosine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Fluoro-dl-tyrosine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to more effective biological activity . For instance, it targets the protein superoxide dismutase [mn], mitochondrial, which plays a crucial role in protecting cells from oxidative stress .
類似化合物との比較
3-Fluoro-L-tyrosine: Another fluorinated tyrosine derivative with similar applications in research and medicine.
4-Fluoro-L-phenylalanine: A fluorinated derivative of phenylalanine used in similar contexts.
Uniqueness: 2-Fluoro-dl-tyrosine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a versatile compound for scientific research.
特性
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVOABWDNQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














